

An In-depth Technical Guide to the Chemical Structure of Loroglossin

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Compound of Interest

Compound Name: Loroglossin

Cat. No.: B1675140

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This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental analysis of **Loroglossin**, a naturally occurring bibenzyl derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

Loroglossin is a bioactive compound primarily isolated from various orchid species.^[1] It belongs to the class of bibenzyl glycosides and is characterized by a central tartrate ester core linking two glucosyloxybenzyl moieties.

The definitive chemical structure of **Loroglossin** is provided by its IUPAC name: bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.^{[1][2]}

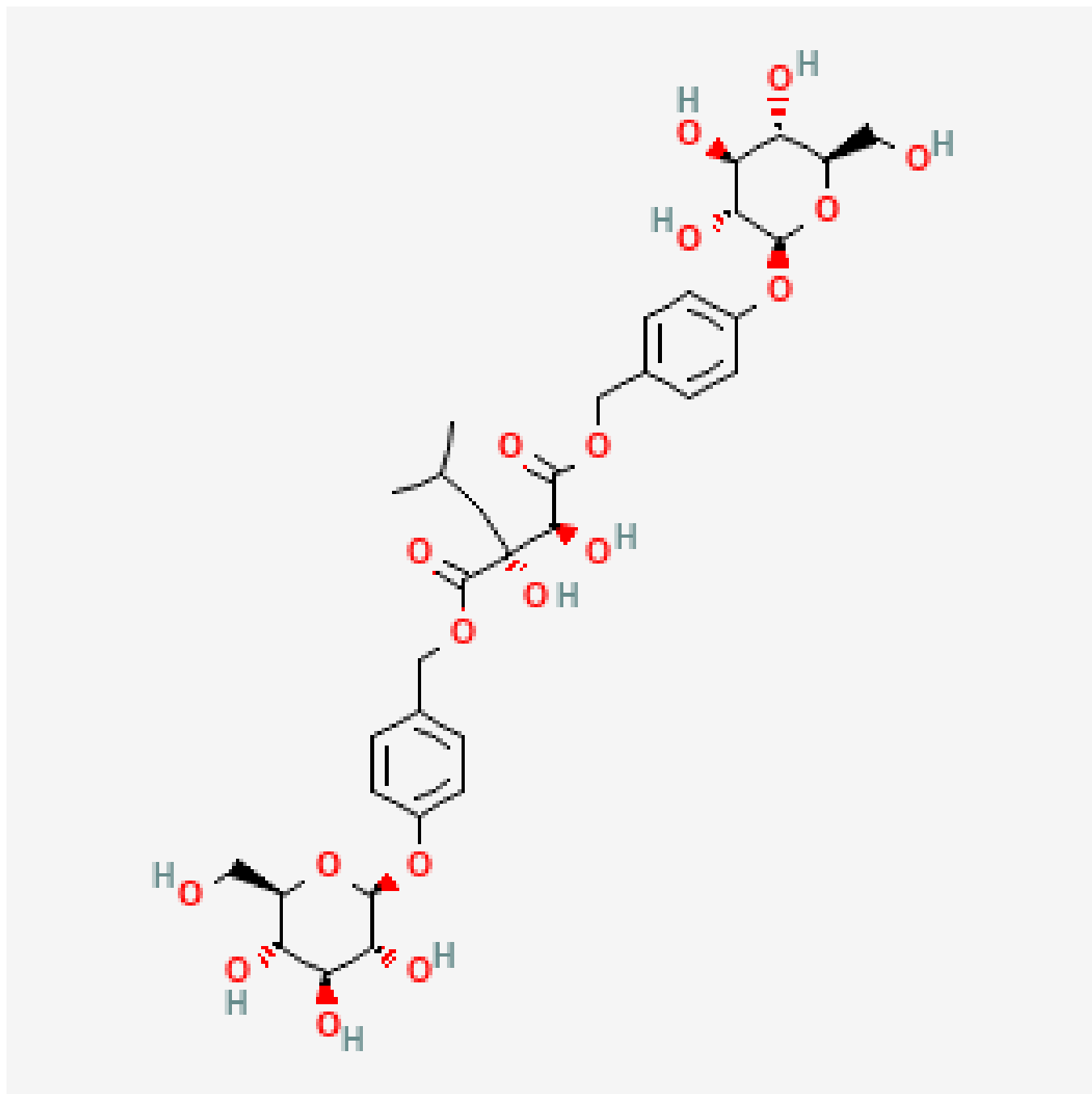


Figure 1: 2D Chemical Structure of **Loroglossin**. (Image Source: PubChem CID 185907)

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of **Loroglossin** are summarized in the table below. This data is crucial for its isolation, characterization, and potential formulation in drug delivery systems.

Property	Value	Source
Molecular Formula	C34H46O18	[1] [2] [3]
Molecular Weight	742.7 g/mol	[1] [2]
Exact Mass	742.2684 Da	[1] [2] [3]
CAS Number	58139-22-3	[1] [2] [3]
IUPAC Name	bis[[4- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2- methylpropyl)butanedioate	[1] [2]
InChI	InChI=1S/C34H46O18/c1- 16(2)11-34(46,33(45)48-15- 18-5-9-20(10-6-18)50-32- 28(42)26(40)24(38)22(13- 36)52-32)29(43)30(44)47-14- 17-3-7-19(8-4-17)49-31- 27(41)25(39)23(37)21(12- 35)51-31/h3-10,16,21-29,31- 32,35-43,46H,11-15H2,1- 2H3/t21-,22-,23-,24-,25+,26+,2 7-,28-,29-,31-,32-,34-/m1/s1	[1] [2]
InChI Key	QABASLXUKXNHMC- PIFIRMJRSA-N	[1] [3]
Canonical SMILES	<chem>CC(C)CC(C(C(=O)OCC1=CC=C(C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O</chem>	[1]
XLogP3	-1.1	[1] [2]

Solubility	Soluble in DMSO	[1]
Storage Conditions	Dry, dark, and at 0-4°C for short-term or -20°C for long-term storage.[1][3]	

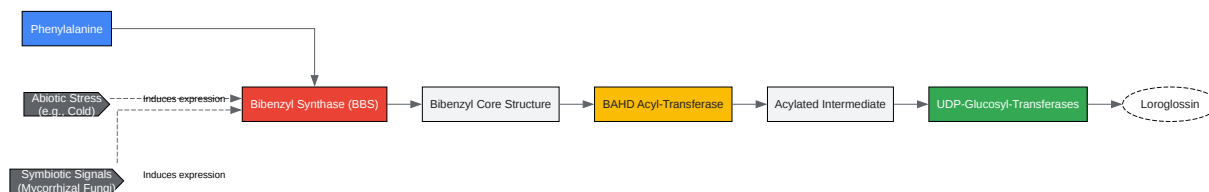
Natural Occurrence and Distribution

Loroglossin is a characteristic secondary metabolite in certain genera of the Orchidaceae family, making it a significant chemotaxonomic marker.[1] Its presence helps differentiate the *Gymnadenia*–*Dactylorhiza* lineage from related genera.[1] The concentrations of **Loroglossin** can vary significantly among different species and even within different tissues of the same plant.

Plant Species	Tissue	Concentration (mg/g dry weight)	Reference
Alpine Orchid Species	-	0.1 - 1.2	[1]
<i>Coeloglossum viride</i> var. <i>bracteatum</i>	Fresh Rhizome	0.048 (yield in mg/kg)	[1]

Biosynthesis and Regulation

The biosynthesis of **Loroglossin** is a complex process involving several enzymatic steps. The core bibenzyl structure is synthesized by bibenzyl synthase (BBS).[1] This is followed by modifications by BAHD acyl-transferase and specific UDP-glucosyl-transferases.[1] The entire pathway is subject to regulation by both abiotic stressors, such as cold, and biotic factors like symbiotic fungal interactions.[1] For instance, mycorrhizal colonization has been shown to induce the expression of bibenzyl synthase genes and increase **Loroglossin** production.[1]



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Caption: Biosynthetic pathway of **Loroglossin** and its regulation.

Experimental Protocols

A common method for obtaining **Loroglossin** is through solvent extraction from the tubers of plants like *Dactylorhiza hatagirea*.^[1]

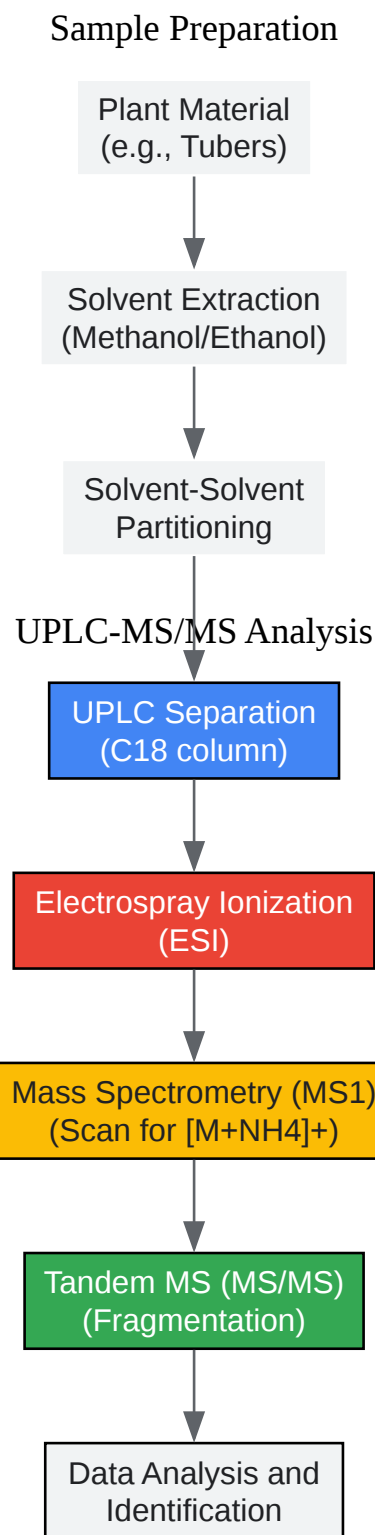
- **Plant Material:** Fresh or dried tubers of the source plant are collected and ground into a fine powder.
- **Solvent Extraction:** The powdered material is subjected to extraction with a polar solvent such as methanol or ethanol. This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
- **Fractionation:** The crude extract is then concentrated under reduced pressure. To purify **Loroglossin** and related compounds, the crude extract is often subjected to solvent-solvent partitioning. A typical scheme would involve sequential partitioning with hexane, dichloromethane, ethyl acetate, and water.^[4]
- **Isolation:** The fraction containing **Loroglossin** is further purified using chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

While extraction from natural sources is common, chemical synthesis provides an alternative route for obtaining **Loroglossin**, especially for creating analogs for structure-activity relationship studies.^[1]

- General Approach: The synthesis typically involves the coupling of phenolic precursors to form the bibenzyl backbone.^[1]
- Key Reactions: Methods like aldol condensation or other cross-coupling reactions are employed to construct the central carbon framework.^[1] Subsequent steps would involve the introduction of the tartrate moiety and glycosylation to attach the sugar units.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of **Loroglossin** in complex mixtures.^[4]

- Chromatographic System: An H-Class Acquity UPLC system or equivalent.^[4]
- Column: A C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.5 μm) is suitable.^[4]
- Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (solvent A) and an aqueous buffer like 5 mM ammonium acetate (solvent B).^[4]
- Gradient Program: A linear gradient can be applied, for instance, starting from 5% A and increasing to 35% A over 6 minutes.^[4]
- Flow Rate: A flow rate of around 0.250 mL/min is common.^[4]
- Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection.^[4] **Loroglossin** can be detected in positive ion mode as an ammonium adduct $[M+NH_4]^+$ at m/z 760.^[4] MS/MS fragmentation of this precursor ion will yield characteristic product ions that can be used for structural confirmation.



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Caption: Workflow for the extraction and analysis of **Loroglossin**.

Chemical Reactions

Loroglossin, with its multiple functional groups, can undergo several chemical transformations.

- **Oxidation:** The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures.^[1] These oxidized products may possess different biological activities.
- **Hydrolysis:** The ester and glycosidic linkages in **Loroglossin** can be cleaved through hydrolysis, particularly in aqueous environments under acidic or basic conditions or enzymatically.^[1] This would release the constituent tartaric acid derivative and glucosyloxybenzyl alcohol.
- **Esterification:** The free hydroxyl groups on the sugar moieties and the tartrate core can be esterified with acid chlorides or anhydrides to produce derivatives with modified properties, such as increased lipophilicity.^[1]

This technical guide provides a foundational understanding of the chemical nature of **Loroglossin**. Further research into its synthesis, biological activities, and mechanism of action will continue to be of high interest to the scientific community.

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